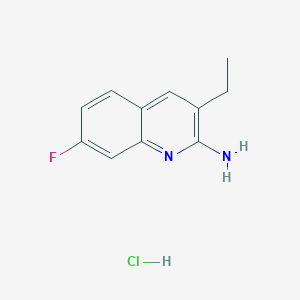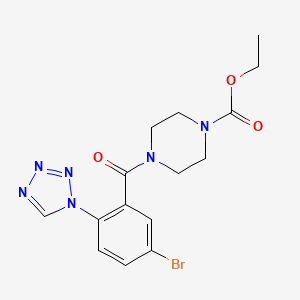
C15H17BrN6O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C15H17BrN6O3 ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate . This compound is a tetrazole derivative that has garnered attention in medicinal chemistry due to its promising pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Bromination: The bromination of the phenyl ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Coupling with Piperazine: The brominated tetrazole is then coupled with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Biological Research: The compound is used as a tool to study the biological pathways involving tetrazole derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of these targets, leading to the inhibition of inflammatory responses and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(2-(4-chlorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
- Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H17BrN6O3 |
|---|---|
Poids moléculaire |
409.24 g/mol |
Nom IUPAC |
ethyl 4-[5-bromo-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H17BrN6O3/c1-2-25-15(24)21-7-5-20(6-8-21)14(23)12-9-11(16)3-4-13(12)22-10-17-18-19-22/h3-4,9-10H,2,5-8H2,1H3 |
Clé InChI |
HSPSQLYUPGUCKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
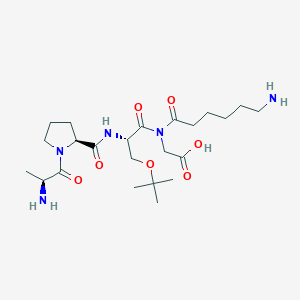
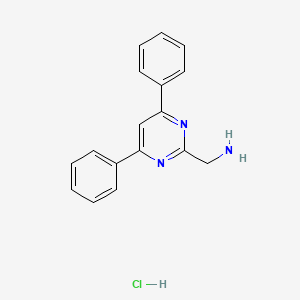
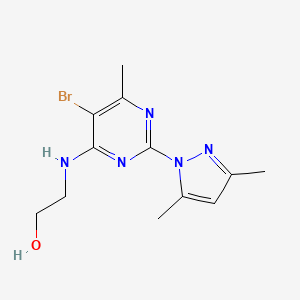
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)

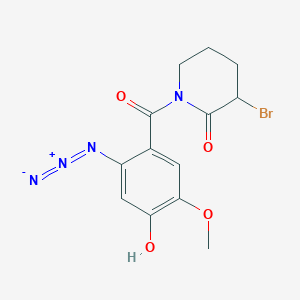
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)


![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
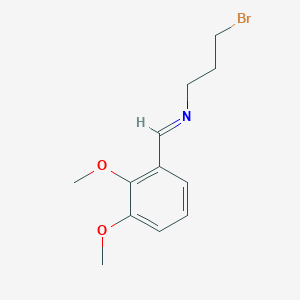
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
